Nonanoate

描述

Structure

3D Structure

属性

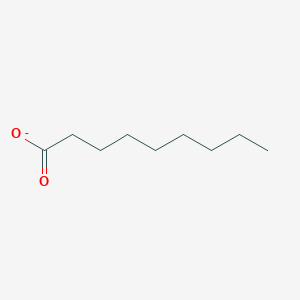

分子式 |

C9H17O2- |

|---|---|

分子量 |

157.23 g/mol |

IUPAC 名称 |

nonanoate |

InChI |

InChI=1S/C9H18O2/c1-2-3-4-5-6-7-8-9(10)11/h2-8H2,1H3,(H,10,11)/p-1 |

InChI 键 |

FBUKVWPVBMHYJY-UHFFFAOYSA-M |

SMILES |

CCCCCCCCC(=O)[O-] |

规范 SMILES |

CCCCCCCCC(=O)[O-] |

产品来源 |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Characteristics of Sodium Nonanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium nonanoate, the sodium salt of nonanoic acid, is a versatile saturated fatty acid salt with significant applications across various scientific and industrial domains.[1] Its utility as a surfactant, emulsifier, and preservative stems directly from its distinct physicochemical properties.[1][2][3][4] This technical guide provides an in-depth examination of the core physical characteristics of sodium this compound, offering detailed experimental protocols and structured data to support research and development activities.

Core Physical Properties

The physical characteristics of sodium this compound are fundamental to its function in diverse applications, from pharmaceutical formulations to biochemical assays. A summary of these properties is presented below.

Data Presentation

| Property | Value | Source(s) |

| Synonyms | Sodium pelargonate, Nonanoic acid sodium salt | [3][5][6] |

| CAS Number | 14047-60-0 | [1][7][8] |

| Molecular Formula | C₉H₁₇NaO₂ | [4][7][8] |

| Molecular Weight | 180.22 g/mol | [4][7][8] |

| Appearance | White to off-white or light yellow solid/powder/crystal | [1][4][8][9] |

| Melting Point | 250 °C | [3] |

| Boiling Point | Data not available; decomposes before boiling. | |

| Density | Data not available for the solid form. | |

| Solubility | Soluble in water (≥ 100 mg/mL) | [1][2] |

Experimental Protocols

Accurate determination of the physical properties of sodium this compound is crucial for its application. The following sections detail standardized methodologies for key experimental procedures.

Determination of Melting Point

The melting point of sodium this compound can be determined using the capillary method with a melting point apparatus.[10][11][12]

Materials:

-

Sodium this compound sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Mortar and pestle

-

Thermometer

Procedure:

-

Ensure the sodium this compound sample is dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle.

-

Pack the dry sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point (250 °C).

-

Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

-

Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The range between these two temperatures is the melting range.

-

For high accuracy, the determination should be repeated at least twice, and the average value reported.

Determination of Aqueous Solubility

A stepwise procedure can be employed to determine the solubility of sodium this compound in an aqueous medium.[13]

Materials:

-

Sodium this compound sample

-

Distilled or deionized water

-

Glass vials or test tubes with closures

-

Vortex mixer

-

Analytical balance

-

Centrifuge (optional)

-

Spectrophotometer or other analytical instrument for quantification (optional, for quantitative analysis)

Procedure:

-

Qualitative Assessment:

-

Weigh a specific amount of sodium this compound (e.g., 100 mg) and add it to a known volume of water (e.g., 1 mL) in a glass vial.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Visually inspect the solution for any undissolved particles. If the solution is clear, the substance is considered soluble at that concentration.

-

-

Quantitative Determination (if required):

-

Prepare a series of saturated solutions by adding an excess of sodium this compound to a fixed volume of water in several vials.

-

Agitate the vials at a constant temperature for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached.

-

Separate the undissolved solid from the solution by centrifugation or filtration.

-

Analyze the concentration of sodium this compound in the clear supernatant using a suitable analytical technique (e.g., gravimetric analysis after evaporation of the solvent, or a spectroscopic method if a chromophore is present or can be derivatized).

-

The determined concentration represents the solubility of sodium this compound at that temperature.

-

Visualizations: Logical and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key processes and mechanisms related to sodium this compound.

Synthesis of Sodium this compound

The synthesis of sodium this compound typically involves the neutralization of nonanoic acid with a sodium base.

Caption: Workflow for the synthesis of sodium this compound.

Surfactant Mechanism of Action

Sodium this compound functions as a surfactant due to its amphiphilic nature, possessing both a hydrophilic head and a hydrophobic tail.

Caption: Surfactant mechanism of sodium this compound.

Conclusion

This technical guide has provided a detailed overview of the key physical characteristics of sodium this compound, supplemented with practical experimental protocols and logical workflow diagrams. The presented data and methodologies are intended to serve as a valuable resource for researchers, scientists, and drug development professionals, facilitating the effective utilization of sodium this compound in their respective fields. A thorough understanding of these fundamental properties is essential for optimizing its performance in existing applications and for innovating new technologies.

References

- 1. CAS 14047-60-0: Sodium this compound | CymitQuimica [cymitquimica.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Nonanoic acid Sodium | Biochemistry reagent | TargetMol [targetmol.com]

- 4. chemimpex.com [chemimpex.com]

- 5. labsolu.ca [labsolu.ca]

- 6. larodan.com [larodan.com]

- 7. scbt.com [scbt.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. Sodium this compound | 14047-60-0 | TCI EUROPE N.V. [tcichemicals.com]

- 10. chem.ucalgary.ca [chem.ucalgary.ca]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. davjalandhar.com [davjalandhar.com]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

A Technical Guide to Nonanoate Biosynthesis Pathways in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonanoic acid, a nine-carbon saturated fatty acid also known as pelargonic acid, and its derivatives are emerging as significant molecules in plant biology.[1] These compounds play multifaceted roles, from acting as signaling molecules in plant defense to serving as precursors for various secondary metabolites.[1][2] Understanding the intricate biosynthetic pathways of nonanoates is pivotal for harnessing their potential in agriculture, biotechnology, and the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the core biosynthetic pathways of nonanoates in plants, detailed experimental protocols for their study, and a structured presentation of available quantitative data.

Core Biosynthetic Pathways

The biosynthesis of nonanoates in plants is primarily understood through two putative pathways: de novo synthesis within the fatty acid synthase complex and the oxidative cleavage of longer-chain unsaturated fatty acids via the lipoxygenase pathway.

De Novo Biosynthesis of Nonanoic Acid

This pathway involves the standard machinery of fatty acid synthesis (FAS) located in the plastids.[3] The process begins with the carboxylation of acetyl-CoA to malonyl-CoA, followed by a series of condensation reactions where two-carbon units from malonyl-ACP are sequentially added to the growing acyl chain. The termination of fatty acid synthesis and the determination of chain length are critically controlled by the activity of acyl-acyl carrier protein (ACP) thioesterases (TEs).[4]

-

Key Enzymes and Intermediates:

-

Acetyl-CoA Carboxylase (ACCase): Catalyzes the formation of malonyl-CoA.

-

Fatty Acid Synthase (FAS) Complex: A multi-enzyme complex that elongates the acyl chain.

-

Acyl-ACP Thioesterases (FatA and FatB): These enzymes hydrolyze the acyl-ACP thioester bond to release free fatty acids. The specificity of these thioesterases is a major determinant of the final fatty acid chain length.[4] Plant thioesterases are broadly classified into two families: FatA, which generally prefers unsaturated C18:1-ACP, and FatB, which has a higher affinity for saturated acyl-ACPs.[5] It is hypothesized that a specific FatB-type thioesterase with activity towards C9-ACP is responsible for the termination of the fatty acid chain at nine carbons to produce nonanoyl-ACP, which is then hydrolyzed to nonanoic acid.

-

// Nodes acetyl_coa [label="Acetyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; malonyl_coa [label="Malonyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; malonyl_acp [label="Malonyl-ACP", fillcolor="#F1F3F4", fontcolor="#202124"]; fas_cycle [label="Fatty Acid Synthase (FAS)\nElongation Cycles\n(4 cycles)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; nonanoyl_acp [label="Nonanoyl-ACP (C9:0-ACP)", fillcolor="#F1F3F4", fontcolor="#202124"]; nonanoic_acid [label="Nonanoic Acid", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Invisible nodes for layout dummy1 [shape=point, width=0]; dummy2 [shape=point, width=0];

// Edges acetyl_coa -> malonyl_coa [label="ACCase", color="#34A853"]; malonyl_coa -> malonyl_acp [label="MAT", color="#34A853"]; acetyl_coa -> fas_cycle [label="Primer", color="#EA4335"]; malonyl_acp -> fas_cycle [label="2C Units", color="#EA4335"]; fas_cycle -> nonanoyl_acp [color="#FBBC05"]; nonanoyl_acp -> nonanoic_acid [label="Acyl-ACP\nThioesterase (FatB-type)", color="#34A853"]; } .enddot Figure 1: Putative de novo biosynthesis pathway of nonanoic acid in plants.

Lipoxygenase (LOX) Pathway

An alternative route for the formation of C9 compounds, including 9-oxononanoic acid, is through the oxidative cleavage of polyunsaturated fatty acids like linoleic acid (C18:2) and α-linolenic acid (C18:3).[6][7] This pathway is a key component of the plant's response to wounding and pathogen attack, leading to the production of a variety of signaling molecules and volatile compounds known as "green leaf volatiles".[8]

-

Key Enzymes and Intermediates:

-

Lipoxygenase (LOX): These enzymes catalyze the dioxygenation of polyunsaturated fatty acids. Specifically, 9-LOX introduces an oxygen molecule at the 9th carbon of linoleic acid, forming 9-hydroperoxy-octadecadienoic acid (9-HPODE).[6]

-

Hydroperoxide Lyase (HPL): This enzyme, a member of the cytochrome P450 family (CYP74), cleaves the hydroperoxide intermediate.[9][10] The cleavage of 9-HPODE by HPL yields a C9 aldehyde (9-oxononenal) and a C9 oxo-acid (9-oxononanoic acid).[10] The aldehyde can be further oxidized to the corresponding carboxylic acid.

-

// Nodes linoleic_acid [label="Linoleic Acid (C18:2)", fillcolor="#F1F3F4", fontcolor="#202124"]; hpode [label="9-Hydroperoxy-octadecadienoic\nacid (9-HPODE)", fillcolor="#F1F3F4", fontcolor="#202124"]; cleavage_products [label="Cleavage Products", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; oxo_nonanoic_acid [label="9-Oxononanoic Acid", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; c9_aldehyde [label="C9 Aldehyde", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges linoleic_acid -> hpode [label="9-Lipoxygenase (9-LOX)\n+ O2", color="#34A853"]; hpode -> cleavage_products [label="Hydroperoxide Lyase (HPL)", color="#34A853"]; cleavage_products -> oxo_nonanoic_acid [color="#FBBC05"]; cleavage_products -> c9_aldehyde [color="#FBBC05"]; c9_aldehyde -> oxo_nonanoic_acid [label="Aldehyde\nDehydrogenase", color="#EA4335"]; } .enddot Figure 2: Biosynthesis of 9-oxononanoic acid via the lipoxygenase pathway.

Quantitative Data

Quantitative data on nonanoate biosynthesis is not extensively available. The following tables summarize the known concentrations of nonanoic acid in plant tissues and the kinetic parameters of related enzymes. It is important to note that kinetic data for acyl-ACP thioesterases are often determined with substrates other than C9-ACP due to challenges in substrate synthesis.

Table 1: Concentration of Nonanoic Acid in Plant Tissues

| Plant Species | Tissue | Concentration | Reference |

| Red Bean (Phaseolus vulgaris) | Pods | Average of 1.4 µg/g | [11] |

| Various | Green and dead leaves (resuspended particulate matter) | 444.7 - 596.8 µg/g | [12] |

Table 2: Kinetic Parameters of Related Enzymes

| Enzyme | Source | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| Soybean Lipoxygenase | Soybean | Linoleic Acid | 7.7 ± 0.3 | - | - | [13] |

| Cucumber Lipoxygenase (CsLOX3) | Cucumber | α-Linolenic Acid | - | Near equal to linoleic acid | Higher than linoleic acid | [3] |

| Cuphea palustris FatB1.2-M4-287 | Cuphea palustris | Octanoyl-ACP (C8) | 5.2 ± 0.6 | 12.6 ± 0.4 | 2.4 x 106 | [14] |

Note: Data for closely related substrates are provided as a proxy where specific data for this compound-related substrates are unavailable.

Experimental Protocols

Quantification of Nonanoic Acid in Plant Tissues by GC-MS

This protocol is adapted from standard methods for fatty acid analysis.[15]

a. Sample Preparation and Extraction:

-

Freeze-dry 50 mg of plant tissue and grind to a fine powder.

-

Add 0.5 mL of 0.5 N HCl and 0.5 mL of methanol (B129727).

-

Shake the mixture for 3 hours, then centrifuge at 12,000 rpm for 10 minutes.

-

To the supernatant, add 300 µL of methanol and 100 µL of 50% sulfuric acid.

-

Incubate overnight in a water bath at 60°C for methylation.

-

Cool the mixture to room temperature, then add 800 µL of chloroform (B151607) and 400 µL of distilled water.

-

Vortex for 1 minute to partition the phases. The lower chloroform layer contains the fatty acid methyl esters (FAMEs).

b. GC-MS Analysis:

-

Inject 2 µL of the chloroform layer into the GC-MS system.

-

GC Conditions:

-

Carrier Gas: Helium

-

Column: DB-5ms (or equivalent)

-

Injector Temperature: 250°C

-

Oven Program: Initial temperature of 50°C for 1 min, ramp to 125°C at 25°C/min, then ramp to 300°C at 10°C/min and hold for 15 min.

-

-

MS Conditions:

-

Ion Source Temperature: 200°C

-

Interface Temperature: 280°C

-

Scan Range: 35-650 amu

-

-

Quantification: Use a standard curve of methyl this compound to quantify the concentration in the samples.

// Nodes start [label="Plant Tissue Sample", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; extraction [label="Extraction with HCl/Methanol", fillcolor="#FFFFFF", fontcolor="#202124"]; methylation [label="Methylation with H2SO4/Methanol", fillcolor="#FFFFFF", fontcolor="#202124"]; partition [label="Chloroform/Water Partitioning", fillcolor="#FFFFFF", fontcolor="#202124"]; analysis [label="GC-MS Analysis of\nChloroform Layer", fillcolor="#FFFFFF", fontcolor="#202124"]; quantification [label="Quantification using\nStandard Curve", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> extraction [color="#34A853"]; extraction -> methylation [color="#34A853"]; methylation -> partition [color="#34A853"]; partition -> analysis [color="#34A853"]; analysis -> quantification [color="#FBBC05"]; } .enddot Figure 3: Experimental workflow for GC-MS quantification of nonanoic acid.

Acyl-ACP Thioesterase Activity Assay

This radiolabeled assay directly measures the release of free fatty acids from acyl-ACP substrates.[5]

a. Preparation of Radiolabeled Substrate:

-

Synthesize [1-14C]nonanoyl-ACP using acyl-ACP synthetase with [1-14C]nonanoic acid and holo-ACP.

-

Purify the [1-14C]nonanoyl-ACP substrate.

b. Enzyme Assay:

-

Prepare a reaction mixture containing 50 mM Tris-HCl (pH 8.0), 5 mM DTT, and 50–2500 Bq of [1-14C]nonanoyl-ACP.

-

Initiate the reaction by adding 0.025–1.0 ng of the purified recombinant thioesterase enzyme in a final volume of 0.1 mL.

-

Incubate at room temperature for 5 minutes.

-

Quench the reaction by adding 0.25 mL of 1 M acetic acid in 2-propanol.

-

Extract the released [1-14C]nonanoic acid twice with 0.3 mL of hexane (B92381).

-

Measure the radioactivity in the hexane extracts using a liquid scintillation counter.

Lipoxygenase Activity Assay

This spectrophotometric assay is based on the formation of conjugated dienes, which absorb light at 234 nm.[16]

a. Reagent Preparation:

-

Substrate Solution: Prepare a 10 mM sodium linoleate (B1235992) solution in boiled distilled water containing Tween 20, and clarify with 0.5 M NaOH.

-

Assay Buffer: 50 mM sodium phosphate (B84403) buffer, pH 6.0.

b. Assay Procedure:

-

In a quartz cuvette, mix the assay buffer and the sodium linoleate substrate solution.

-

Initiate the reaction by adding the plant enzyme extract.

-

Immediately monitor the increase in absorbance at 234 nm for 2-3 minutes using a spectrophotometer.

-

Calculate the enzyme activity based on the rate of change in absorbance, using the molar extinction coefficient for the hydroperoxide product.

Signaling Pathways Involving this compound Derivatives

Fatty acid derivatives, including C9 compounds, are implicated in plant defense signaling. While a specific pathway for nonanoic acid is not fully elucidated, it is hypothesized to follow a similar cascade to other oxylipins.[2]

Upon perception of a stress signal (e.g., pathogen attack or wounding), this compound derivatives could be perceived by a putative receptor, initiating a downstream signaling cascade. This likely involves:

-

Ion Fluxes: A rapid influx of Ca2+ into the cytosol is a common early event in plant defense signaling.[17][18]

-

Reactive Oxygen Species (ROS) Burst: The production of ROS by enzymes like NADPH oxidases acts as a secondary messenger.

-

MAPK Cascade Activation: Mitogen-activated protein kinase (MAPK) cascades are activated, amplifying the signal and phosphorylating downstream targets, including transcription factors.[19][20]

-

Hormonal Crosstalk: The this compound signal likely interacts with other defense-related hormone pathways, such as those of jasmonic acid (JA), salicylic (B10762653) acid (SA), and ethylene (B1197577) (ET), leading to a synergistic or antagonistic modulation of the defense response.[9][10] This intricate crosstalk fine-tunes the plant's defense strategy.

-

Transcriptional Reprogramming: The signaling cascade culminates in the activation of transcription factors that regulate the expression of defense-related genes, leading to the production of antimicrobial compounds, reinforcement of the cell wall, and other defense responses.

// Nodes stress [label="Biotic/Abiotic Stress", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; this compound [label="this compound Derivatives", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; receptor [label="Putative Receptor", shape=cds, fillcolor="#FFFFFF", fontcolor="#202124"]; ca2_influx [label="Ca2+ Influx", fillcolor="#FFFFFF", fontcolor="#202124"]; ros_burst [label="ROS Burst", fillcolor="#FFFFFF", fontcolor="#202124"]; mapk_cascade [label="MAPK Cascade", fillcolor="#FFFFFF", fontcolor="#202124"]; hormone_crosstalk [label="Hormone Crosstalk\n(JA, SA, ET)", fillcolor="#FFFFFF", fontcolor="#202124"]; transcription_factors [label="Activation of\nTranscription Factors", fillcolor="#FFFFFF", fontcolor="#202124"]; defense_response [label="Defense Gene Expression &\nPhysiological Response", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges stress -> this compound [label="Induces\nbiosynthesis", color="#EA4335"]; this compound -> receptor [color="#34A853"]; receptor -> ca2_influx [color="#FBBC05"]; receptor -> ros_burst [color="#FBBC05"]; ca2_influx -> mapk_cascade [color="#34A853"]; ros_burst -> mapk_cascade [color="#34A853"]; mapk_cascade -> transcription_factors [color="#34A853"]; mapk_cascade -> hormone_crosstalk [style=dashed, color="#5F6368"]; hormone_crosstalk -> transcription_factors [style=dashed, color="#5F6368"]; transcription_factors -> defense_response [color="#34A853"]; } .enddot Figure 4: A putative signaling pathway for this compound derivatives in plant defense.

Conclusion

The biosynthesis of nonanoates in plants is a complex process with at least two major contributing pathways. While the general enzymatic steps are understood, further research is needed to fully characterize the specific enzymes involved, their kinetic properties with C9 substrates, and the regulatory networks that control their expression and activity. The protocols and data presented in this guide provide a foundational framework for researchers to delve deeper into the fascinating world of this compound biosynthesis and its role in plant biology. Elucidating these pathways holds significant promise for the metabolic engineering of plants to produce valuable medium-chain fatty acids and for the development of novel strategies to enhance plant resilience and disease resistance.

References

- 1. Nonanoic Acid | C9H18O2 | CID 8158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Hormone Crosstalk in Plant Disease and Defense: More Than Just JASMONATE-SALICYLATE Antagonism | Annual Reviews [annualreviews.org]

- 3. Discovery of α-Linolenic Acid 16(S)-Lipoxygenase: Cucumber (Cucumis sativus L.) Vegetative Lipoxygenase 3 | MDPI [mdpi.com]

- 4. Characterization of substrate specificity of plant FatA and FatB acyl-ACP thioesterases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of the acyl-ACP thioesterases from Koelreuteria paniculata reveals a new type of FatB thioesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | The Crosstalks Between Jasmonic Acid and Other Plant Hormone Signaling Highlight the Involvement of Jasmonic Acid as a Core Component in Plant Response to Biotic and Abiotic Stresses [frontiersin.org]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. The Crosstalks Between Jasmonic Acid and Other Plant Hormone Signaling Highlight the Involvement of Jasmonic Acid as a Core Component in Plant Response to Biotic and Abiotic Stresses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Crosstalks Between Jasmonic Acid and Other Plant Hormone Signaling Highlight the Involvement of Jasmonic Acid as a Core Component in Plant Response to Biotic and Abiotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. NONANOIC ACID - Ataman Kimya [atamanchemicals.com]

- 13. Kinetic analysis of the action of soybean lipoxygenase on linoleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Highly active C8-acyl-ACP thioesterase variant isolated by a synthetic selection strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Analysis of fatty acid composition content in the plant components of antidiabetic herbal mixture by GC-MS [pharmacia.pensoft.net]

- 16. benchchem.com [benchchem.com]

- 17. iipseries.org [iipseries.org]

- 18. Frontiers | The captivating role of calcium in plant-microbe interaction [frontiersin.org]

- 19. Frontiers | Mitogen-Activated Protein Kinase Cascades in Plant Hormone Signaling [frontiersin.org]

- 20. Mitogen-Activated Protein Kinase Cascades in Plant Hormone Signaling - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Nature's Reservoir of Pelargonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the natural occurrences of pelargonic acid (nonanoic acid), a nine-carbon saturated fatty acid with diverse industrial and pharmaceutical applications. This document provides a comprehensive overview of its presence in various plant and animal sources, detailed methodologies for its extraction and quantification, and a summary of quantitative data to facilitate comparative analysis.

Natural Sources and Quantitative Occurrence

Pelargonic acid is found in a variety of natural sources, including plants, animals, and microorganisms. While its presence is widespread, the concentrations can vary significantly. The following table summarizes the quantitative data on pelargonic acid content in several natural matrices.

| Natural Source | Matrix | Concentration of Pelargonic Acid | Reference |

| Plants | |||

| Oilseed Rape (Brassica napus) | Whole Plant | 0.104 mg/kg | [1] |

| Straw | 0.35 mg/kg | [1] | |

| Seed | 0.45 mg/kg | [1] | |

| Wheat (Triticum aestivum) | Whole Plant | 1.22 mg/kg | [1] |

| Straw | 2.21 mg/kg | [1] | |

| Grain | 0.135 mg/kg | [1] | |

| Grapes (Vitis vinifera) | Fruit | 10 - 400 ppm | [2] |

| Pelargonium graveolens (Geranium) | Essential Oil | Not typically detected as a major component | [3] |

| Animal Products | |||

| Bovine Milk | Raw Milk | 1.02 ± 0.25 µg/kg | [4] |

| Milk (Pasteurized at 65°C) | 0.63 ± 0.17 µg/kg | [4] | |

| Milk (UHT at 135°C) | 1.24 ± 0.31 µg/kg | [4] | |

| Milk Fat (Mojonnier extraction) | 0.06% | [5] | |

| Cheese | General | 10 - 400 ppm | [2] |

| Cheese (flavor analysis) | 0.07% (relative amount) | [6] |

Experimental Protocols

Accurate quantification of pelargonic acid from complex natural matrices requires robust and validated analytical methods. The following sections detail the key experimental protocols for extraction, derivatization, and analysis.

Extraction of Pelargonic Acid from Plant Materials (e.g., Oilseed Rape, Wheat)

This protocol is a general guideline for the extraction of fatty acids from plant tissues.

Materials:

-

Plant material (fresh or dried and ground)

-

0.9% NaCl solution

-

Homogenizer

-

Centrifuge

-

Rotary evaporator

Procedure:

-

Homogenize a known weight of the plant material with a chloroform:methanol (2:1, v/v) mixture.

-

Filter the homogenate to remove solid debris.

-

Add 0.9% NaCl solution to the filtrate to induce phase separation.

-

Vortex the mixture and centrifuge to separate the layers.

-

Carefully collect the lower chloroform layer containing the lipids.

-

Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the total lipid extract.

-

The extract is now ready for derivatization and GC-MS analysis.

Extraction of Pelargonic Acid from Grapes

This protocol is adapted from a modified Folch method for lipid extraction from grape skins.

Materials:

-

Grape skins, freeze-dried and powdered

-

Methanol

-

Chloroform

-

Internal standard (e.g., heptadecanoic acid)

-

Vortex mixer

-

Centrifuge

Procedure:

-

Weigh a precise amount of powdered grape skin into a centrifuge tube.

-

Add methanol and vortex thoroughly.

-

Add chloroform and the internal standard solution.

-

Vortex again for an extended period (e.g., 1 hour) to ensure complete extraction.

-

Centrifuge the mixture to pellet the solid material.

-

Transfer the supernatant (lipid extract) to a new vial for derivatization.

Extraction of Pelargonic Acid from Milk and Cheese

The Mojonnier method is a standard procedure for fat extraction from dairy products.

Materials:

-

Milk or cheese sample

-

Diethyl ether

-

Petroleum ether

-

Mojonnier flask

-

Centrifuge

Procedure:

-

Accurately weigh the milk or cheese sample into a Mojonnier flask.

-

Add ammonium hydroxide and mix well.

-

Add ethanol and mix.

-

Add diethyl ether, stopper the flask, and shake vigorously.

-

Add petroleum ether and shake again.

-

Centrifuge the flask to separate the ether (fat) layer from the aqueous layer.

-

Decant the ether layer into a collection flask.

-

Repeat the ether extraction steps on the remaining aqueous layer two more times.

-

Combine the ether extracts and evaporate the solvent to obtain the milk fat.

Derivatization of Pelargonic Acid to its Fatty Acid Methyl Ester (FAME)

For gas chromatography analysis, carboxylic acids are typically converted to their more volatile methyl esters.

Materials:

-

Lipid extract

-

Boron trifluoride-methanol (BF3-methanol) solution (14%)

-

Saturated NaCl solution

-

Heating block or water bath

Procedure:

-

Dissolve the dried lipid extract in a small volume of hexane.

-

Add BF3-methanol solution.

-

Heat the mixture at 60-100°C for a specified time (e.g., 10-30 minutes) in a sealed vial.

-

Cool the reaction mixture to room temperature.

-

Add saturated NaCl solution and hexane.

-

Vortex and allow the layers to separate.

-

The upper hexane layer, containing the FAMEs, is collected for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer.

-

Capillary column suitable for FAME analysis (e.g., a polar column like a wax or cyanopropyl-based column).

Typical GC Conditions:

-

Injector Temperature: 250°C

-

Carrier Gas: Helium

-

Oven Temperature Program: Start at a lower temperature (e.g., 60°C), ramp up to a higher temperature (e.g., 240°C) at a controlled rate.

-

Injection Mode: Split or splitless, depending on the concentration.

Typical MS Conditions:

-

Ionization Mode: Electron Ionization (EI)

-

Mass Range: Scan a range appropriate for identifying pelargonic acid methyl ester (m/z of molecular ion = 172.28).

-

Quantification: Use selected ion monitoring (SIM) mode for higher sensitivity and specificity, monitoring the characteristic ions of pelargonic acid methyl ester and the internal standard.

Signaling Pathways and Experimental Workflows

To visualize the processes involved in the analysis of pelargonic acid from natural sources, the following diagrams have been generated using the DOT language.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Role of Nonanoate as a Plant Metabolite

Abstract

This compound, a nine-carbon fatty acid also known as pelargonic acid, is a multifaceted molecule in plant biology. While widely recognized for its application as a non-selective contact herbicide, its endogenous role as a plant metabolite is increasingly appreciated, particularly in the realm of plant defense signaling. This technical guide provides a comprehensive overview of the current understanding of this compound's function as a signaling molecule, its biosynthesis, its role in systemic acquired resistance (SAR), and its potential interactions with other phytohormonal pathways. Detailed experimental protocols for its analysis and quantitative data from key studies are presented to facilitate further research in this area.

Introduction

Fatty acids and their derivatives, collectively known as oxylipins, are crucial signaling molecules in plants, mediating responses to a wide array of biotic and abiotic stresses. Among these, the C9 fatty acid this compound has emerged as a significant player. While its ammonium (B1175870) salt is commercially used as a biodegradable herbicide due to its ability to disrupt cell membranes, its physiological role within the plant is far more nuanced. This guide focuses on the endogenous functions of this compound, particularly its involvement as a precursor to a key signaling molecule in plant immunity.

Biosynthesis of this compound

The precise biosynthetic pathway of this compound in plants is an area of active research. However, it is widely proposed to originate from the oxidative cleavage of longer-chain unsaturated fatty acids, such as oleic acid (18:1), linoleic acid (18:2), or linolenic acid (18:3), which are abundant in plant cell membranes.

This process is thought to be initiated by lipoxygenase (LOX) enzymes, which introduce a hydroperoxy group into the fatty acid chain. The resulting hydroperoxide is then cleaved by a hydroperoxide lyase (HPL) to generate shorter-chain aldehydes and oxo-acids. Specifically, the cleavage of a hydroperoxy group at the 9th carbon of a C18 fatty acid can yield a C9 compound like 9-oxo-nonanoic acid, a form of this compound.

Role in Plant Defense Signaling: Systemic Acquired Resistance (SAR)

One of the most significant roles of this compound as a plant metabolite is its function as a precursor to azelaic acid (AzA), a mobile signaling molecule involved in systemic acquired resistance (SAR). SAR is a long-lasting, broad-spectrum defense response in plants that is activated throughout the plant following a localized pathogen attack.

The 9-Oxo-nonanoic Acid and Azelaic Acid Pathway

Research in the model plant Arabidopsis thaliana has shown that upon pathogen challenge, there is an accumulation of 9-oxo-nonanoic acid (ONA), which is a direct precursor to AzA. This accumulation is dependent on the key SAR regulator, ENHANCED DISEASE SUSCEPTIBILITY 1 (EDS1).

The proposed signaling cascade is as follows:

-

Pathogen Recognition: Local recognition of a pathogen effector (e.g., AvrRpm1 from Pseudomonas syringae) triggers localized defense responses.

-

EDS1-Dependent Lipid Peroxidation: This initial recognition leads to EDS1-dependent lipid peroxidation, generating fatty acid hydroperoxides.

-

Formation of 9-Oxo-nonanoic Acid: These hydroperoxides are cleaved to form ONA and other lipid-derived molecules.

-

Conversion to Azelaic Acid: ONA is then oxidized to form AzA.

-

Systemic Signal Translocation: AzA acts as a mobile signal, translocating from the infected leaf to systemic, uninfected tissues.

-

Priming of Defenses: In the systemic tissues, AzA primes the plant for a faster and stronger defense response upon subsequent pathogen attack, a key feature of SAR. This priming effect includes the enhanced production of the key defense hormone salicylic (B10762653) acid (SA).

Quantitative Data on this compound and SAR

Quantitative analysis has been pivotal in establishing the role of ONA in SAR. The following table summarizes key quantitative findings from studies on Arabidopsis.

| Metabolite | Condition | Fold Change / Effective Concentration | Reference |

| 9-Oxo-nonanoic Acid (ONA) | Pathogen-induced SAR | Accumulates systemically | |

| 9-Oxo-nonanoic Acid (ONA) | Exogenous application to induce SAR | 4-fold lower concentration required than Azelaic Acid | |

| Azelaic Acid (AzA) | Exogenous application to induce SAR | Primes salicylic acid production |

Interaction with Other Phytohormones

The signaling pathways of plant hormones are highly interconnected. While the direct crosstalk between this compound and other hormones is still being elucidated, its role in the AzA-mediated priming of salicylic acid (SA) establishes a clear link.

-

Salicylic Acid (SA): The AzA pathway, for which ONA is a precursor, acts upstream of SA accumulation in systemic tissues, priming the SA-dependent defense responses that are central to SAR.

-

Jasmonic Acid (JA): The relationship between the SA and JA pathways is often antagonistic. As this compound/AzA signaling enhances SA-mediated defenses, it is plausible that it may indirectly lead to the suppression of JA-responsive genes. Further research is needed to explore this potential interaction.

Experimental Protocols

The analysis of this compound and other fatty acid-derived molecules in plant tissues typically involves extraction, derivatization, and analysis by gas chromatography-mass spectrometry (GC-MS).

Extraction of Fatty Acids from Plant Tissue

-

Harvesting and Freezing: Harvest plant tissue (e.g., leaves) and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Homogenization: Grind the frozen tissue to a fine powder using a mortar and pestle or a ball mill.

-

Solvent Extraction:

-

To the powdered tissue, add a chloroform:methanol (2:1, v/v) mixture.

-

Include an internal standard (e.g., a deuterated fatty acid like C17:0 or a commercially available deuterated nonanoic acid) for quantification.

-

Vortex thoroughly and incubate at room temperature with shaking.

-

-

Phase Separation:

-

Add a salt solution (e.g., 0.9% NaCl) to the extract to induce phase separation.

-

Centrifuge to separate the aqueous (upper) and organic (lower) phases.

-

-

Collection: Carefully collect the lower organic phase containing the lipids and fatty acids.

-

Drying: Evaporate the solvent to dryness under a stream of nitrogen gas.

Derivatization for GC-MS Analysis

To increase their volatility for GC analysis, the carboxylic acid group of fatty acids must be derivatized. A common method is methylation to form fatty acid methyl esters (FAMEs).

-

Methylation Reagent: Use a reagent such as methanolic HCl or BF3-methanol.

-

Reaction:

-

Add the methylation reagent to the dried lipid extract.

-

Incubate at a high temperature (e.g., 80°C) for a specified time (e.g., 1-2 hours).

-

-

Extraction of FAMEs:

-

After cooling, add hexane (B92381) and water to the reaction mixture.

-

Vortex and centrifuge to separate the phases.

-

The upper hexane phase containing the FAMEs is collected for analysis.

-

-

Drying and Reconstitution: Evaporate the hexane and reconstitute the FAMEs in a small volume of a suitable solvent (e.g., hexane or iso-octane) for injection into the GC-MS.

GC-MS Analysis

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar capillary column (e.g., HP-5ms) is typically used.

-

Injector Temperature: Set to a high temperature (e.g., 250°C) to ensure rapid volatilization.

-

Oven Program: A temperature gradient is used to separate the FAMEs based on their boiling points. A typical program might start at a low temperature (e.g., 60°C), ramp up to a high temperature (e.g., 320°C), and hold for a period.

-

Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron ionization (EI) is standard for FAME analysis.

-

Mass Range: Scan a mass range appropriate for the expected FAMEs (e.g., m/z 50-550).

-

Identification: Identify compounds by comparing their mass spectra and retention times to those of authentic standards and libraries (e.g., NIST).

-

Quantification: Quantify the target analytes by comparing their peak areas to that of the internal standard.

-

Broader Context and Future Directions

While the role of this compound as a precursor in SAR signaling is a significant finding, its broader functions as a plant metabolite are likely more extensive. Its herbicidal activity at high concentrations suggests that it can have profound effects on cell membrane integrity, and it is possible that endogenous fluctuations in its levels could modulate membrane-associated processes.

Future research should focus on:

-

Elucidating the complete biosynthetic pathway: Identifying the specific LOX and HPL enzymes responsible for this compound production.

-

Identifying downstream signaling components: Uncovering the receptors and signaling cascades that are activated by AzA.

-

Investigating crosstalk with other hormone pathways: Directly testing the interaction of this compound and AzA with the JA, auxin, and other signaling networks.

-

Exploring its role in other stress responses: Determining if this compound is involved in responses to abiotic stresses such as drought, salinity, or extreme temperatures.

Conclusion

This compound is a plant metabolite with a dual identity. Externally applied, it is a potent herbicide. Internally, as 9-oxo-nonanoic acid, it is a key intermediate in the biosynthesis of the SAR signaling molecule azelaic acid. This positions this compound at a critical juncture in plant defense signaling. The information and protocols provided in this guide offer a foundation for researchers and drug development professionals to further explore the intricate roles of this C9 fatty acid in plant health and disease resistance, potentially leading to novel strategies for crop protection.

Mechanism of action for nonanoate herbicides

An In-depth Technical Guide on the Core Mechanism of Action for Nonanoate Herbicides

Executive Summary

This compound herbicides, with pelargonic acid (also known as nonanoic acid) as the active ingredient, are broad-spectrum, non-selective, post-emergence contact herbicides. Their efficacy stems from a rapid and destructive interaction with the cellular membranes of plants, leading to rapid tissue death. This guide elucidates the primary and secondary mechanisms of action, detailing the biophysical and biochemical events that culminate in plant desiccation. It provides quantitative data on herbicidal effects, detailed protocols for key experimental assays, and visual diagrams of the critical pathways and workflows involved.

Primary Mechanism of Action: Cell Membrane Disruption

The fundamental mode of action for this compound herbicides is the rapid destruction of plant cell membranes.[1][2][3][4] This process is initiated by the physicochemical properties of the nonanoic acid molecule, a nine-carbon saturated fatty acid.[1]

1.1 Cuticle Penetration and Membrane Intercalation As a fatty acid, nonanoic acid is lipophilic, allowing it to penetrate the waxy cuticle of the plant leaf.[1][5][6] Upon bypassing this protective layer, it comes into contact with the plasma membranes of the epidermal and underlying plant cells. The nonanoic acid molecules then intercalate into the lipid bilayer of these membranes.

1.2 Loss of Membrane Integrity and Cellular Leakage The integration of nonanoic acid into the cell membrane disrupts its structural integrity.[4][7][8][9][10] This disruption leads to a loss of differential permeability, causing the uncontrolled leakage of cellular contents, including electrolytes and water, into the intercellular spaces.[1][11] The rapid loss of water and turgor pressure results in the swift desiccation (drying out) and collapse of the treated plant tissues.[1][10][12] This "burn-down" effect is characteristic of contact herbicides, and visual symptoms such as wilting and a water-soaked appearance can manifest within minutes to hours of application.[1][11][13]

Secondary Mechanisms and Cellular Events

While direct membrane disruption is the primary cause of phytotoxicity, other cellular events contribute to the overall herbicidal effect.

2.1 Intracellular Acidification and Metabolic Disruption Some evidence suggests a more intricate cascade of events precedes complete membrane collapse. P31 NMR studies indicate that pelargonic acid rapidly moves across the cell membrane and lowers the intracellular pH.[11] This acidification is followed by a decline in the cellular pools of ATP and Glucose-6-phosphate.[11] This metabolic disruption occurs before widespread membrane dysfunction is observed, suggesting it is a contributing factor to cell death rather than a consequence of it.[11]

2.2 Light-Dependent Peroxidative Activity A secondary phytotoxic action involves light-driven peroxidation.[1] The initial membrane damage allows chlorophyll (B73375) molecules to leak from the chloroplasts.[14] When these misplaced chlorophyll molecules are exposed to sunlight, they can generate reactive oxygen species (ROS), such as singlet oxygen, which cause further oxidative damage to cellular components, including lipids and proteins, accelerating tissue necrosis.[14][15]

Quantitative Data on Herbicidal Effects

The physiological impacts of this compound herbicides can be quantified using several methods. The following tables summarize representative data from studies evaluating these effects.

Table 1: Electrolyte Leakage from Leaf Tissue After Herbicide Application This table represents typical expected results, as specific quantitative data for this compound herbicides from the search results was limited. The methodology is well-established for membrane-disrupting herbicides.

| Time After Treatment (Hours) | Herbicide Treatment | % Electrolyte Leakage (Relative to Control) |

| 1 | This compound Herbicide | 150% |

| 4 | This compound Herbicide | 450% |

| 8 | This compound Herbicide | 700% |

| 24 | This compound Herbicide | 950% |

Table 2: Chlorophyll Fluorescence (Fv/Fm) as an Indicator of Photosystem II Damage The Fv/Fm ratio represents the maximum quantum efficiency of Photosystem II (PSII). A decrease from the healthy value (~0.8) indicates stress or damage to the photosynthetic apparatus.[16][17][18]

| Time After Treatment (Hours) | Herbicide Treatment | Fv/Fm Ratio | % Reduction from Healthy State |

| 0 (Pre-treatment) | Control | 0.81 | 0% |

| 2 | This compound Herbicide | 0.65 | 19.8% |

| 6 | This compound Herbicide | 0.42 | 48.1% |

| 12 | This compound Herbicide | 0.15 | 81.5% |

Experimental Protocols

4.1 Protocol: Electrolyte Leakage Assay This assay quantifies the degree of cell membrane damage by measuring the leakage of ions from leaf tissue into an aqueous solution.[19][20][21][22]

-

Plant Material: Grow target weed species under controlled greenhouse conditions to a uniform growth stage (e.g., 2-4 true leaves).[23]

-

Herbicide Application: Treat whole plants with the this compound herbicide solution at the desired concentration using a calibrated sprayer. Leave a set of plants untreated as a control.

-

Sample Collection: At specified time intervals post-treatment (e.g., 1, 4, 8, 24 hours), collect a standardized number of leaf discs (e.g., 10 discs of 1 cm diameter) from both treated and control plants.

-

Washing: Gently rinse the collected leaf discs with deionized water to remove surface contaminants and any unabsorbed herbicide.

-

Incubation: Submerge the leaf discs from each sample into a test tube containing a known volume (e.g., 20 mL) of deionized water.

-

Initial Conductivity Measurement (C1): Place the tubes on a shaker at a constant, gentle speed. After a set incubation period (e.g., 4 hours) at room temperature, measure the electrical conductivity of the solution using a calibrated conductometer.

-

Total Conductivity Measurement (C2): To release all electrolytes, autoclave the tubes (with leaf discs still inside) or boil them for 15-20 minutes. Allow the solution to cool to room temperature and measure the final electrical conductivity.

-

Calculation: Calculate the percentage of electrolyte leakage using the formula: % Electrolyte Leakage = (C1 / C2) * 100

4.2 Protocol: Chlorophyll Fluorescence Analysis This non-invasive technique measures the fluorescence of chlorophyll a to assess the health and efficiency of the photosynthetic apparatus, which is rapidly compromised by cell membrane disruption.[16][17][24][25]

-

Plant Material and Treatment: Use plants grown and treated as described in the protocol above (4.1, steps 1-2).

-

Dark Adaptation: Before each measurement, a portion of the leaf to be measured must be dark-adapted for a period of 15-30 minutes using specialized leaf clips. This ensures all reaction centers of Photosystem II are open.

-

Instrumentation: Use a portable Pulse-Amplitude-Modulated (PAM) fluorometer.

-

Measurement:

-

Place the fluorometer's fiber optic probe over the dark-adapted leaf area.

-

A weak measuring light is applied to determine the minimal fluorescence (Fo).

-

A short, intense pulse of saturating light is then applied to transiently close all PSII reaction centers, allowing for the measurement of maximal fluorescence (Fm).

-

-

Data Acquisition: The instrument automatically calculates the maximum quantum yield of PSII (Fv/Fm) using the formula: Fv/Fm = (Fm - Fo) / Fo

-

Analysis: Repeat measurements at specified time intervals post-treatment. A decline in the Fv/Fm ratio from the typical healthy value of ~0.8 indicates stress and damage to the photosynthetic system.

References

- 1. mdpi.com [mdpi.com]

- 2. Cell membrane disruption herbicides | UMN Extension [extension.umn.edu]

- 3. ucanr.edu [ucanr.edu]

- 4. chemcert.com.au [chemcert.com.au]

- 5. Nonanoic Acid | C9H18O2 | CID 8158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]

- 7. Buy Ammonium this compound (EVT-1610868) | 63718-65-0 [evitachem.com]

- 8. Ammonium this compound Research Herbicide [benchchem.com]

- 9. floridist.com [floridist.com]

- 10. Fatty acid organic herbicide | Strawberry Disorders: Identification & Management [ucanr.edu]

- 11. my.ucanr.edu [my.ucanr.edu]

- 12. goodgrow.uk [goodgrow.uk]

- 13. Buy Ammonium this compound | 63718-65-0 [smolecule.com]

- 14. Pelargonic acid - Wikipedia [en.wikipedia.org]

- 15. SS-AGR-365/AG374: Diagnosing Herbicide Injury in Corn [edis.ifas.ufl.edu]

- 16. reabic.net [reabic.net]

- 17. cabidigitallibrary.org [cabidigitallibrary.org]

- 18. The Use of Chlorophyll Fluorescence to Identify Chemical and Environmental Stress in Leaf Tissue of Three Oak (Quercus) Species | Arboriculture & Urban Forestry [auf.isa-arbor.com]

- 19. Rapid Assay Evaluation of Plant Response to Protoporphyrinogen Oxidase (Protox)-Inhibiting Herbicides | Weed Technology | Cambridge Core [cambridge.org]

- 20. scielo.br [scielo.br]

- 21. ncwss.org [ncwss.org]

- 22. apms.org [apms.org]

- 23. Protocols for Robust Herbicide Resistance Testing in Different Weed Species [jove.com]

- 24. mdpi.com [mdpi.com]

- 25. Chlorophyll Fluorescence as an Indicator of Cellular Damage by Glyphosate Herbicide in Raphanus sativus L. Plants [scirp.org]

The Solubility Profile of Ethyl Nonanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of ethyl nonanoate in water and various organic solvents. Ethyl this compound (C₁₁H₂₂O₂), a fatty acid ethyl ester, is a colorless liquid with a fruity, cognac-like odor, utilized in the flavor, fragrance, and pharmaceutical industries. A thorough understanding of its solubility is critical for formulation development, chemical synthesis, and purification processes.

Physicochemical Properties of Ethyl this compound

A summary of the key physicochemical properties of ethyl this compound is presented in Table 1. These properties, particularly its molecular structure featuring a polar ester group and a long, non-polar nine-carbon alkyl chain, are the primary determinants of its solubility behavior.

| Property | Value |

| Molecular Formula | C₁₁H₂₂O₂ |

| Molecular Weight | 186.29 g/mol |

| Appearance | Colorless, transparent liquid[1] |

| Density | Approximately 0.866 g/mL at 25°C[1][2] |

| Boiling Point | 227-229°C at 760 mmHg[1][3] |

| Melting Point | -44°C[1] |

Solubility of Ethyl this compound

The solubility of ethyl this compound is primarily governed by the "like dissolves like" principle. Its substantial non-polar alkyl chain dictates its solubility, making it readily soluble in non-polar and moderately polar organic solvents, while its polar ester group contributes to a very limited solubility in highly polar solvents such as water.

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for ethyl this compound in various solvents.

| Solvent | Temperature (°C) | Solubility | Data Type | Reference(s) |

| Water | 25 | 0.0295 mg/mL (29.5 mg/L) | Quantitative | [3][4] |

| Ethanol | Not Specified | Miscible | Qualitative | [5] |

| 70% Ethanol | Not Specified | 1 mL in 10 mL | Quantitative | [1][4] |

| Diethyl Ether | Not Specified | Miscible | Qualitative | [5] |

| Propylene Glycol | Not Specified | Soluble | Qualitative | [2][4] |

| Acetone | Not Specified | Soluble | Qualitative | [1] |

| Methanol | Not Specified | Slightly Soluble | Qualitative | |

| DMSO | Not Specified | Slightly Soluble | Qualitative |

Experimental Protocol for Solubility Determination

The most reliable method for determining the thermodynamic solubility of a compound is the shake-flask method , which is consistent with the principles outlined in the OECD Test Guideline 105 for water solubility.[6] This protocol describes the procedure for determining the solubility of ethyl this compound in a given solvent.

Materials and Equipment

-

Ethyl this compound (high purity, >99%)

-

Solvent of interest (analytical grade)

-

Glass vials or flasks with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detector, GC-FID)

Experimental Procedure

a. Preparation of Saturated Solution

-

Add an excess amount of ethyl this compound to a glass vial. The presence of undissolved solute is essential to ensure that equilibrium is reached.

-

Add a known volume of the selected solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

b. Equilibration

-

Place the vials in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25°C ± 0.5°C).

-

Agitate the samples at a constant speed for a sufficient period to allow the system to reach equilibrium. A duration of 24 to 48 hours is typically recommended.

c. Sample Collection and Preparation

-

After equilibration, cease agitation and allow the vials to stand undisturbed for a sufficient time to allow the excess solid to sediment.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.

d. Quantification

-

Prepare a series of standard solutions of ethyl this compound of known concentrations in the same solvent.

-

Generate a calibration curve by analyzing the standard solutions using a suitable analytical method, such as GC-FID.

-

Dilute the filtered sample solution with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted sample solution and determine the concentration of ethyl this compound using the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

e. Data Reporting

-

The solubility should be reported in appropriate units, such as g/100 mL, mg/mL, or mol/L.

-

The temperature at which the solubility was determined must be specified.

-

It is recommended to perform the experiment in triplicate to ensure the reproducibility and reliability of the results.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of ethyl this compound using the shake-flask method.

References

An In-depth Technical Guide to the Discovery and History of Pelargonic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pelargonic acid, also known by its IUPAC name nonanoic acid, is a nine-carbon saturated fatty acid with a diverse range of applications, from its use as a broad-spectrum herbicide to its role as a precursor in the synthesis of plasticizers, lubricants, and flavorings.[1][2][3] This technical guide provides a comprehensive overview of the discovery and history of pelargonic acid, its physicochemical properties, detailed experimental protocols for its synthesis, and an exploration of its mechanism of action as a herbicide.

Discovery and History

The history of pelargonic acid is intrinsically linked to the study of natural products, specifically the essential oils of the Pelargonium genus.

1.1. First Isolation from Pelargonium roseum

In 1845, the Austrian chemist Josef Redtenbacher is credited with the first isolation of pelargonic acid from the essential oil of Pelargonium roseum (rose geranium).[2] At the time, the examination of the volatile constituents of this plant was a subject of interest, with a scientist named Pless also investigating its components. The name "pelargonic acid" is a direct reflection of its natural source.

1.2. Early Synthesis and Characterization

Following its initial discovery, early synthetic methods and characterization were developed. One of the earliest reported syntheses also dates back to 1845, when Redtenbacher described the treatment of oleic acid with nitric acid to produce n-nonaoic acid.[2] The historical methods for fatty acid analysis and purification in the 19th century were rudimentary and relied on techniques such as saponification, distillation, and crystallization to isolate and identify these compounds.

Physicochemical Properties

Pelargonic acid is a colorless to pale yellow, oily liquid with a characteristic rancid odor.[4][5][6] A comprehensive summary of its quantitative properties is provided in Table 1.

Table 1: Quantitative Physicochemical Properties of Pelargonic Acid (Nonanoic Acid)

| Property | Value | References |

| Molecular Formula | C₉H₁₈O₂ | [7] |

| Molar Mass | 158.24 g/mol | [5][7] |

| Melting Point | 12.5 °C (54.5 °F; 285.6 K) | [5] |

| Boiling Point | 254 °C (489 °F; 527 K) | [5] |

| Density | 0.906 g/mL at 25 °C | [4][6][8] |

| Solubility in water | 0.3 g/L | [5] |

| pKa | 4.96 | [5][6] |

| logP (Octanol-water partition coefficient) | 3.42 | [1] |

| Refractive Index (n20/D) | 1.432 | [4][5][6][8] |

| Flash Point | 137 °C (278.6 °F) - closed cup | [8] |

| Vapor Pressure | <0.1 mmHg at 20 °C | [6][8] |

| Vapor Density | 5.5 (vs air) | [6][8] |

Experimental Protocols

This section details the methodologies for the industrial and laboratory-scale synthesis of pelargonic acid.

3.1. Industrial Production: Ozonolysis of Oleic Acid

The primary industrial method for producing pelargonic acid is the ozonolysis of oleic acid.[5][9] This process cleaves the double bond in oleic acid, yielding both pelargonic acid and azelaic acid.

3.1.1. Detailed Experimental Protocol for Ozonolysis of Oleic Acid (Laboratory Scale)

This protocol is a representative laboratory procedure for the ozonolysis of an alkene with an oxidative workup to yield carboxylic acids.

Materials:

-

Oleic acid

-

Methanol (or other suitable solvent like dichloromethane)

-

Ozone (from an ozone generator)

-

Hydrogen peroxide (30% solution)

-

Formic acid (optional, for decomposition of ozonide)

-

Round-bottom flask

-

Gas dispersion tube (bubbler)

-

Dry ice/acetone bath (-78 °C)

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware for extraction and distillation

Procedure:

-

Reaction Setup: Dissolve a known quantity of oleic acid in a suitable solvent (e.g., methanol) in a round-bottom flask equipped with a magnetic stir bar and a gas dispersion tube. Cool the flask to -78 °C using a dry ice/acetone bath.

-

Ozonolysis: Bubble ozone gas from an ozone generator through the solution. The reaction is typically monitored for a color change (a pale blue color indicates an excess of ozone) or by thin-layer chromatography (TLC) to confirm the consumption of the starting material.

-

Purging: Once the reaction is complete, purge the solution with nitrogen or oxygen to remove any unreacted ozone.

-

Oxidative Workup: To the cold solution, slowly add hydrogen peroxide (30%). This step oxidizes the initially formed aldehydes to carboxylic acids. The reaction mixture may be allowed to warm to room temperature and stirred overnight.

-

Extraction: Transfer the reaction mixture to a separatory funnel. Add water and a suitable organic solvent (e.g., diethyl ether or dichloromethane) to extract the products. Wash the organic layer sequentially with water, a reducing agent solution (e.g., sodium bisulfite) to quench any remaining peroxides, and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator. The resulting mixture of pelargonic acid and azelaic acid can be separated by distillation or crystallization.

3.2. Laboratory Synthesis: Permanganate (B83412) Oxidation of 1-Decene (B1663960)

A common laboratory-scale synthesis of nonanoic acid involves the oxidation of a terminal alkene, such as 1-decene, using potassium permanganate.

3.2.1. Detailed Experimental Protocol for Permanganate Oxidation of 1-Decene

This protocol is adapted from established procedures for the permanganate oxidation of terminal alkenes.

Materials:

-

1-Decene

-

Potassium permanganate (KMnO₄)

-

tert-Butyl alcohol

-

Water

-

Sodium bisulfite (NaHSO₃)

-

Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)

-

Methylene (B1212753) chloride (CH₂Cl₂) or other suitable extraction solvent

-

Beaker or flask

-

Ice bath

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Standard laboratory glassware for filtration and extraction

Procedure:

-

Reaction Setup: In a beaker or flask, prepare a solution of 1-decene in a mixture of tert-butyl alcohol and water. The solution should be vigorously stirred.

-

Addition of Oxidant: While stirring, add potassium permanganate in small portions to the solution over a period of several hours. Maintain the temperature of the reaction mixture with an ice bath as the reaction is exothermic.

-

Reaction Monitoring and Workup: Continue stirring the mixture at room temperature overnight. After the reaction is complete, cool the mixture in an ice bath and add sodium bisulfite in small portions to reduce any excess permanganate and manganese dioxide.

-

Acidification and Extraction: Acidify the solution with sulfuric or hydrochloric acid. Transfer the mixture to a separatory funnel and extract the product with methylene chloride.

-

Purification: Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by distillation or with a rotary evaporator to yield crude nonanoic acid. Further purification can be achieved by distillation under reduced pressure.

Mechanism of Action and Signaling

While pelargonic acid does not appear to act through a classical, multi-step signaling pathway, its herbicidal activity is well-documented and involves a cascade of events that lead to rapid cell death in plants.

4.1. Herbicidal Mechanism of Action

The primary mode of action of pelargonic acid as a herbicide is the disruption of cell membrane integrity.[2][3][10][11][12][13] This leads to a rapid "burn-down" effect on green plant tissues. The process can be summarized in the following workflow:

Caption: Workflow of the herbicidal action of pelargonic acid.

4.2. Potential Involvement in Cellular Signaling

While a direct signaling pathway is not established, some research suggests that fatty acids can influence cellular signaling cascades. For instance, some fatty acids are known to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[7][14][15][16][17] Additionally, certain fatty acids can act as ligands for G protein-coupled receptors (GPCRs), such as olfactory receptors, which have been found in non-olfactory tissues and are involved in various physiological processes.[18][19][20][21][22][23][24] However, a specific and detailed signaling pathway initiated by pelargonic acid leading to a defined cellular response in the context of drug development is an area that requires further investigation. One study indicated that nonanoic acid can alter the metabolic activity of small intestinal neuroendocrine tumor cells, but the authors could not definitively link this effect to the olfactory receptor OR51E1.[25][26]

Conclusion

Pelargonic acid, a naturally derived fatty acid, has a rich history rooted in the study of plant essential oils. Its versatile physicochemical properties have led to its widespread use in various industrial applications. The detailed experimental protocols for its synthesis via ozonolysis and permanganate oxidation provide a practical guide for its preparation. While its herbicidal mechanism of action is well-characterized as a rapid disruption of cell membranes, its potential role in specific cellular signaling pathways remains an area for future research and could hold promise for novel therapeutic applications.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. qualitas1998.net [qualitas1998.net]

- 3. mdpi.com [mdpi.com]

- 4. m.youtube.com [m.youtube.com]

- 5. byjus.com [byjus.com]

- 6. Ozonolysis - Chemistry Steps [chemistrysteps.com]

- 7. AMPK Signaling | Cell Signaling Technology [cellsignal.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Ozonolysis - Wikipedia [en.wikipedia.org]

- 10. my.ucanr.edu [my.ucanr.edu]

- 11. ams.usda.gov [ams.usda.gov]

- 12. research.unipd.it [research.unipd.it]

- 13. Pesticide Active Ingredients Database / Home and Landscape / Statewide IPM Program [ipm.ucanr.edu]

- 14. Fatty acids stimulate AMP-activated protein kinase and enhance fatty acid oxidation in L6 myotubes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. AMPK Activation Reduces Hepatic Lipid Content by Increasing Fat Oxidation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | The AMPK pathway in fatty liver disease [frontiersin.org]

- 18. Olfactory receptor responding to gut microbiota-derived signals plays a role in renin secretion and blood pressure regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Medium-chain fatty acids modulate myocardial function via a cardiac odorant receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Odor of Fatty Acids: Differences in Threshold and Perception Intensity Between Sexes - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Amino acid metabolites that regulate G protein signaling during osmotic stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Targeting GPCRs Activated by Fatty Acid-Derived Lipids in Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Exposure to nonanoic acid alters small intestinal neuroendocrine tumor phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Exposure to nonanoic acid alters small intestinal neuroendocrine tumor phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]

Nonanoate Esters as Flavor and Fragrance Compounds: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Nonanoate esters, a class of volatile organic compounds derived from nonanoic acid, are pivotal in the flavor and fragrance industries due to their characteristic fruity and floral aromas. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, sensory profiles, and analytical methodologies pertaining to these esters. Detailed experimental protocols for both chemical and enzymatic synthesis are presented, alongside methods for sensory evaluation such as Gas Chromatography-Olfactometry (GC-O) and Quantitative Descriptive Analysis (QDA). The underlying mechanism of odor perception via G-protein coupled olfactory receptors is also elucidated. This document aims to serve as a core reference for professionals engaged in the research and development of new flavor and fragrance compounds.

Introduction

Esters are a significant class of volatile compounds that contribute to the natural aroma of fruits, flowers, and fermented beverages.[1] Among these, this compound esters, which are esters of nonanoic acid (also known as pelargonic acid), are particularly valued for their diverse and pleasant sensory profiles, ranging from fruity and waxy to floral and wine-like notes.[2][3] Their application extends from food and beverage flavoring to perfumery and cosmetics.[4] Understanding the relationship between their chemical structure, physicochemical properties, and sensory perception is crucial for their effective application and for the development of novel flavor and fragrance formulations.

This guide provides an in-depth exploration of key this compound esters used in the industry, including methyl, ethyl, propyl, butyl, and isoamyl this compound. It covers their synthesis through traditional chemical methods and greener enzymatic routes, details their analytical characterization, and discusses the sensory evaluation techniques used to define their aroma and flavor profiles.

Physicochemical Properties of this compound Esters

The physicochemical properties of this compound esters, such as their boiling point, density, and refractive index, are critical for their purification, handling, and application in various matrices. A summary of these properties for several common this compound esters is provided in Table 1.

| Ester | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | Refractive Index (n20/D) | Odor/Flavor Description |

| Methyl this compound | C₁₀H₂₀O₂ | 172.26 | 213-214 | 0.870-0.879 | 1.419-1.428 | Fruity, wine-like, coconut[5][6][7] |

| Ethyl this compound | C₁₁H₂₂O₂ | 186.29 | 227-228 | 0.865 | 1.422 | Fatty, oily, cognac, nut-like[8] |

| Propyl this compound | C₁₂H₂₄O₂ | 200.32 | 237 | 0.870 (@15°C) | ~1.426 | Fruity, waxy[9] |

| Butyl this compound | C₁₃H₂₆O₂ | 214.34 | 240-270 | 0.849-0.855 (@25°C) | 1.423-1.429 | Floral, orange, apricot, rose[3][10][11] |

| Isoamyl this compound | C₁₄H₂₈O₂ | 228.37 | 260-261 | 0.860 (@25°C) | 1.427-1.431 | Nutty, oily, apricot-like, winey, cognac[12][13][14] |

| Isobutyl this compound | C₁₃H₂₆O₂ | 214.34 | 248-249 | ~0.85 | ~1.425 | Fruity, floral[4][15] |

Table 1: Physicochemical Properties and Sensory Descriptors of Selected this compound Esters.

Synthesis of this compound Esters

The synthesis of this compound esters can be achieved through several methods, with Fischer esterification being the classic chemical approach and enzymatic synthesis offering a greener alternative.

Chemical Synthesis: Fischer-Speier Esterification

Fischer-Speier esterification is a widely used acid-catalyzed reaction between a carboxylic acid and an alcohol.[16] The reaction is reversible, and to drive the equilibrium towards the formation of the ester, an excess of the alcohol is often used, or the water formed during the reaction is removed.[16]

This protocol describes a laboratory-scale synthesis of ethyl this compound via Fischer esterification.

Materials:

-

Nonanoic acid

-

Anhydrous ethanol (B145695)

-

Concentrated sulfuric acid (H₂SO₄)

-

Diethyl ether

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine nonanoic acid and an excess of anhydrous ethanol (e.g., a 3:1 molar ratio of ethanol to nonanoic acid).

-

Slowly add a catalytic amount of concentrated sulfuric acid (approximately 0.5 mL per mole of carboxylic acid) to the mixture while stirring.

-

Heat the reaction mixture to a gentle reflux using a heating mantle and continue stirring for 2-4 hours.[17] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess ethanol using a rotary evaporator.

-

Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acidic catalyst), and finally with brine.[5]

-

Dry the organic layer over anhydrous sodium sulfate.[5]

-

Filter off the drying agent and remove the diethyl ether using a rotary evaporator to yield the crude ethyl this compound.

-

For high purity, the crude product can be purified by vacuum distillation.

Enzymatic Synthesis

Enzymatic synthesis of esters, particularly using lipases, has gained significant attention as it aligns with the principles of green chemistry.[18] These reactions are often carried out under mild conditions, show high selectivity, and reduce the formation of byproducts.[18] Immobilized lipases, such as Candida antarctica lipase (B570770) B (CALB), are frequently used as they can be easily recovered and reused.[19]

This protocol outlines the synthesis of isoamyl this compound using an immobilized lipase in a solvent-free system.

Materials:

-

Nonanoic acid

-

Isoamyl alcohol

-

Immobilized Candida antarctica lipase B (e.g., Novozym 435)

-

Molecular sieves (3 Å)

-

Heptane (for analysis)

-

Methyl this compound (internal standard for GC analysis)

Procedure:

-

In a temperature-controlled reaction vessel with magnetic stirring, combine equimolar amounts of nonanoic acid and isoamyl alcohol.

-

Add the immobilized lipase (e.g., 1-5% w/w of the total substrate weight).

-

Add molecular sieves to the reaction mixture to remove the water produced during esterification, which helps to shift the equilibrium towards the product.[20]

-

Incubate the reaction mixture at a controlled temperature (e.g., 40-60°C) with continuous stirring for 12-48 hours.[19][21]

-

Monitor the reaction progress by taking small aliquots at regular intervals. Dilute the aliquots in a suitable solvent (e.g., 2-propanol or heptane) containing an internal standard (e.g., methyl this compound) and analyze by Gas Chromatography (GC).[21]

-

Upon completion of the reaction, separate the immobilized lipase from the product mixture by filtration. The lipase can be washed with a solvent and reused.

-

The product, isoamyl this compound, can be purified from the remaining reactants by vacuum distillation.

References

- 1. imbibeinc.com [imbibeinc.com]

- 2. isoamyl this compound, 7779-70-6 [thegoodscentscompany.com]

- 3. butyl this compound, 50623-57-9 [thegoodscentscompany.com]

- 4. youtube.com [youtube.com]

- 5. community.wvu.edu [community.wvu.edu]

- 6. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]

- 7. Odor Detection Thresholds & References [leffingwell.com]

- 8. quora.com [quora.com]

- 9. researchgate.net [researchgate.net]

- 10. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 11. researchgate.net [researchgate.net]

- 12. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 13. Isoamyl this compound | C14H28O2 | CID 522676 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Determination of Volatiles by Odor Activity Value and Phenolics of cv. Ayvalik Early-Harvest Olive Oil - PMC [pmc.ncbi.nlm.nih.gov]

- 15. isobutyl this compound, 30982-03-7 [thegoodscentscompany.com]

- 16. athabascau.ca [athabascau.ca]

- 17. contractlaboratory.com [contractlaboratory.com]

- 18. Quantitative Descriptive Analysis [sensorysociety.org]